molecular formula C19H23N5O2 B7498213 N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide

N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide

货号: B7498213
分子量: 353.4 g/mol
InChI 键: YVAPKQXHENLFBW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide, also known as JNJ-40411813, is a novel and potent inhibitor of the orexin 1 receptor. Orexin 1 receptor antagonists have been shown to have potential therapeutic value in the treatment of sleep disorders, addiction, and obesity.

科学研究应用

N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of sleep disorders such as insomnia and narcolepsy. The compound has been shown to have a potent and selective inhibition of the orexin 1 receptor, which is involved in the regulation of wakefulness and sleep. In addition, this compound has also been studied for its potential use in the treatment of addiction and obesity.

作用机制

The mechanism of action of N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide involves the selective inhibition of the orexin 1 receptor. The orexin system is involved in the regulation of various physiological functions including sleep, appetite, and addiction. The inhibition of the orexin 1 receptor by this compound leads to a decrease in wakefulness and an increase in sleep. In addition, the compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. The compound has a high affinity for the orexin 1 receptor, which is involved in the regulation of wakefulness and sleep. The inhibition of the orexin 1 receptor by this compound leads to a decrease in wakefulness and an increase in sleep. In addition, the compound has also been shown to reduce drug-seeking behavior in animal models of addiction.

实验室实验的优点和局限性

N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide has several advantages for lab experiments. The compound is highly selective for the orexin 1 receptor, which allows for the specific targeting of this receptor in experiments. In addition, the compound has high affinity for the receptor, which allows for the use of lower concentrations in experiments. However, there are also limitations to the use of this compound in lab experiments. The compound has limited solubility in water, which can make it difficult to administer in experiments. In addition, the compound has a relatively short half-life, which may require frequent dosing in experiments.

未来方向

There are several future directions for the study of N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide. One area of research is in the development of new orexin 1 receptor antagonists with improved pharmacokinetic properties. Another area of research is in the study of the potential therapeutic applications of this compound in the treatment of addiction and obesity. Finally, the compound may also have potential applications in the study of the orexin system and its role in regulating physiological functions such as sleep and appetite.
Conclusion
This compound is a novel and potent inhibitor of the orexin 1 receptor. The compound has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity. The compound has a high affinity for the orexin 1 receptor and has been shown to have a number of biochemical and physiological effects. While there are limitations to the use of this compound in lab experiments, there are also several future directions for the study of the compound.

合成方法

The synthesis of N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide involves the reaction of 1-(4-acetamidophenyl)-4-bromobutane with 2-pyrazinecarboxylic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

属性

IUPAC Name

N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-14(25)23-17-4-2-15(3-5-17)12-22-19(26)16-6-10-24(11-7-16)18-13-20-8-9-21-18/h2-5,8-9,13,16H,6-7,10-12H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAPKQXHENLFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。